A Technical Guide to 2-Cyclopentylethanamine Hydrochloride for Research and Development
A Technical Guide to 2-Cyclopentylethanamine Hydrochloride for Research and Development
Introduction
2-Cyclopentylethanamine hydrochloride is a primary amine salt that serves as a valuable building block in organic and medicinal chemistry. Its structure, which combines a flexible ethylamine chain with a lipophilic cyclopentyl group, makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The cyclopentyl moiety can enhance a molecule's ability to cross biological membranes, a critical factor in drug design, while the primary amine provides a reactive handle for a wide array of chemical transformations.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Cyclopentylethanamine hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis, process development, and pharmaceutical research. We will delve into its chemical identity, physicochemical characteristics, a representative synthetic protocol, reactivity profile, and essential safety considerations, grounding all information in established scientific principles and data.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies.
1.1. Compound Identification
Correctly identifying the compound with its various nomenclature and registry numbers is crucial for accurate literature searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclopentylethan-1-amine hydrochloride | N/A |
| CAS Number | 5763-55-3 (free base)[1][2][3]; 684221-26-9 (HCl salt)[4] | PubChem, Sigma-Aldrich |
| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [1][5] |
| Molecular Weight | 149.66 g/mol [5][6] | AK Scientific, Inc. |
| Synonyms | 2-Cyclopentylethylamine HCl, Cyclopentaneethanamine hydrochloride | [1][3] |
1.2. Physicochemical Data
The physicochemical properties of 2-Cyclopentylethanamine hydrochloride are summarized below. This data is essential for designing experimental conditions, such as reaction temperature, solvent choice for dissolution, and extraction procedures.
| Property | Value | Comments & Significance |
| Appearance | White crystalline powder[1] | The physical form is indicative of a salt. Any deviation (e.g., discoloration, oiling) may suggest impurity or decomposition. |
| Boiling Point | 158-159 °C (free base)[3] | Data is for the free base. The hydrochloride salt will have a much higher boiling point and is more likely to decompose upon strong heating. |
| pKa | 10.72 ± 0.10 (Predicted, free base)[3] | This predicted high pKa is characteristic of a primary alkylamine, confirming its basicity. It will be fully protonated and exist as the ammonium salt at physiological pH. |
| Storage Conditions | Store at 0-8 °C[1], under inert gas (nitrogen or Argon) at 2–8 °C[3] | Cool, dry, and inert conditions are recommended to prevent potential degradation from moisture or atmospheric CO₂. |
PART 2: Synthesis, Reactivity, and Safety Profile
2.1. Representative Synthesis Protocol
2-Cyclopentylethanamine is commonly synthesized via the reduction of cyclopentylacetonitrile. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Causality Behind Experimental Choices:
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Reaction: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Anhydrous ether is used as the solvent because it is unreactive towards LiAlH₄ and effectively solubilizes the reactants.
-
Workup: The careful, sequential addition of water and sodium hydroxide (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.
-
Salt Formation: The introduction of HCl (either as a gas or a solution in a non-protic solvent like ether or dioxane) protonates the basic amine. This typically induces precipitation of the hydrochloride salt, which is often a crystalline solid, facilitating purification by filtration and washing.
Step-by-Step Methodology:
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Reduction of Cyclopentylacetonitrile: a. To a stirred suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction. c. Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench and Isolation: a. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. b. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopentylethanamine free base.
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Hydrochloride Salt Formation: a. Dissolve the crude amine in a minimal amount of fresh diethyl ether. b. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). c. The white crystalline hydrochloride salt will precipitate. Continue stirring for 30 minutes at 0 °C to maximize precipitation. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure 2-Cyclopentylethanamine hydrochloride.
Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and melting point analysis. The obtained data should be consistent with reference spectra and literature values.
2.2. Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 2-Cyclopentylethanamine HCl.
2.3. Chemical Reactivity and Stability
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Basicity and Nucleophilicity: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[7] It readily reacts with acids to form ammonium salts.[8][9] As a nucleophile, it will react with electrophiles such as acyl chlorides, acid anhydrides, aldehydes, and ketones to form amides and imines, respectively.[8][10][11]
-
Stability: The hydrochloride salt is significantly more stable and less volatile than its free base counterpart. It is a solid that is easier to handle and store. However, like many amine salts, it can be hygroscopic and should be stored in a tightly sealed container in a dry environment.
-
Incompatibilities: It is incompatible with strong bases, which will deprotonate it to the free amine. It is also incompatible with strong oxidizing agents.[12]
2.4. Safety and Handling
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.
-
Hazards: The free base is classified as harmful if swallowed and may cause severe skin burns and eye damage.[2] While the hydrochloride salt is generally more stable, similar precautions should be taken. Avoid breathing dust.[6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Take off contaminated clothing and wash the affected area with soap and water.[6][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12][13]
-
PART 3: Applications in Research and Drug Development
The true value of a chemical building block is realized in its applications. 2-Cyclopentylethanamine hydrochloride is primarily used as an intermediate in the synthesis of more complex molecular architectures.
-
Pharmaceutical Development: The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1][14] The cyclopentyl group is a recognized motif in medicinal chemistry, offering a balance of lipophilicity and conformational constraint that can be beneficial for target binding and pharmacokinetic properties.[15]
-
Neurotransmitter Research: Its structural similarity to some endogenous neurotransmitters makes it a useful starting point for creating compounds for studies involving neurotransmitter systems.[1][14] Derivatives can be designed to interact with specific receptors or transporters.
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for creating a variety of organic molecules.[1] For example, it can be used to synthesize substituted benzamides, which have been investigated as allosteric modulators for receptors like the follicle-stimulating hormone (FSH) receptor.[3]
Conclusion
2-Cyclopentylethanamine hydrochloride is a well-defined chemical entity with predictable reactivity based on the principles of primary amine chemistry. Its stable, solid salt form makes it convenient for storage and handling compared to its free base. The combination of its reactive amine handle and the structurally important cyclopentyl group ensures its continued relevance as a building block in diverse research areas, most notably in the design and synthesis of new chemical entities for drug discovery and development. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
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2-Cyclopentylethanamine. PubChem, National Center for Biotechnology Information. [Link]
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2-Cyclopropylethanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
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Reactivity of Amines. Chemistry LibreTexts. [Link]
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23.3: Reactions of amines. Chemistry LibreTexts. [Link]
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1.20: Amines- Reactions. Chemistry LibreTexts. [Link]
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NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica – Drug Research. [Link]
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2-Cyclopentylethanamine hydrochloride. Crysdot LLC. [Link]
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